4-Chloro-1-(naphthalen-1-yl)pentan-2-one
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Overview
Description
4-Chloro-1-(naphthalen-1-yl)pentan-2-one is an organic compound that belongs to the class of aromatic ketones. This compound features a naphthalene ring substituted with a chloro group and a pentan-2-one chain. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(naphthalen-1-yl)pentan-2-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of naphthalene with 4-chloropentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-(naphthalen-1-yl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives, such as amines or thiols.
Scientific Research Applications
4-Chloro-1-(naphthalen-1-yl)pentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(naphthalen-1-yl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
- 2-Chloro-1-(naphthalen-2-yl)ethan-1-one
- 1-(naphthalen-1-yl)propan-2-one
- 2,4-dimethyl-3-(naphthalen-1-yl)pentan-3-ol
Comparison: 4-Chloro-1-(naphthalen-1-yl)pentan-2-one is unique due to the presence of the chloro group and the pentan-2-one chain, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
654643-46-6 |
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Molecular Formula |
C15H15ClO |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
4-chloro-1-naphthalen-1-ylpentan-2-one |
InChI |
InChI=1S/C15H15ClO/c1-11(16)9-14(17)10-13-7-4-6-12-5-2-3-8-15(12)13/h2-8,11H,9-10H2,1H3 |
InChI Key |
GAVABHOUSHWZKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)CC1=CC=CC2=CC=CC=C21)Cl |
Origin of Product |
United States |
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